molecular formula C13H17NO2S B14914781 n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide

n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide

Cat. No.: B14914781
M. Wt: 251.35 g/mol
InChI Key: KOHCSMIMGZKHDK-UHFFFAOYSA-N
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Description

n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide is a compound with a molecular formula of C13H17NO2S and a molecular weight of 251.34 g/mol This compound features a cyclopropyl group, an ethyl group, and a 4-hydroxyphenylthio group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of cyclopropylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-hydroxythiophenol under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylthio derivatives.

Scientific Research Applications

n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

N-cyclopropyl-N-ethyl-2-(4-hydroxyphenyl)sulfanylacetamide

InChI

InChI=1S/C13H17NO2S/c1-2-14(10-3-4-10)13(16)9-17-12-7-5-11(15)6-8-12/h5-8,10,15H,2-4,9H2,1H3

InChI Key

KOHCSMIMGZKHDK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C(=O)CSC2=CC=C(C=C2)O

Origin of Product

United States

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